4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(3-Chlorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound with various applications in medicine and other fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The piperazine ring, the quinoline ring, and the various substituents would all contribute to the overall structure .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The types of reactions would depend on the specific conditions and reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .
Scientific Research Applications
Antitumor Agents
A study by Li et al. (2020) focused on the design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties, showcasing potent antiproliferative activities against several cancer cell lines. An active derivative was found to exhibit significant biological activity comparable to the control gefitinib, indicating its potential as an antitumor agent (Li et al., 2020).
Antimicrobial Activities
Another study by Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated them for antimicrobial activities. The compounds displayed good to moderate activities against various microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antimicrobial Potential
Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, showing significant antimicrobial activity and moderate anticancer activity. The study highlights the potential of such compounds in the development of new therapeutic agents (Mehta et al., 2019).
Crystal Structure Analysis
Research by Ullah and Altaf (2014) on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, provides insights into the chemical and physical properties of these compounds, aiding in the development of new pharmaceuticals (Ullah & Altaf, 2014).
Corrosion Inhibition
A study by El Faydy et al. (2020) investigated the corrosion inhibitory action of 8-Hydroxyquinoline-based piperazine compounds on steel in HCl electrolyte. The findings suggest these compounds significantly improve anti-corrosion properties, indicating their potential use in industrial applications (El Faydy et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4-(4-(3-Chlorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline are likely to be serotonin receptors . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This results in the enhancement of serotonin neurotransmission which is associated with mood elevation .
Biochemical Pathways
Given its potential role as a serotonin reuptake inhibitor, it is likely to impact theserotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others .
Pharmacokinetics
The presence of the piperazine moiety in its structure could potentially modulate the pharmacokinetic properties of the drug substance .
Result of Action
The molecular and cellular effects of this compound’s action would likely be an increase in serotonergic neurotransmission , leading to enhanced signaling through serotonin receptors . This could result in various physiological effects, depending on the specific serotonin receptor subtype and the location within the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-19-6-9-23(10-7-19)35(32,33)26-18-29-25-11-8-22(34-2)17-24(25)27(26)31-14-12-30(13-15-31)21-5-3-4-20(28)16-21/h3-11,16-18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCDHBIROZXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.